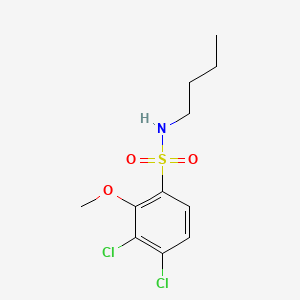

![molecular formula C22H23ClN4O4 B2977599 N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(5-chloro-2-methoxyphenyl)oxalamide CAS No. 1797954-78-9](/img/structure/B2977599.png)

N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(5-chloro-2-methoxyphenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

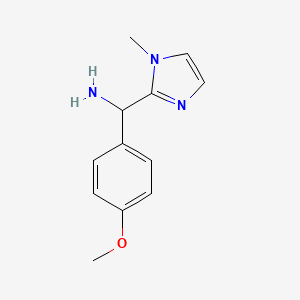

The compound “N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(5-chloro-2-methoxyphenyl)oxalamide” is a novel small molecule that has been identified as a potential inhibitor of G-protein-coupled receptor kinase 2 and 5 (GRK2 and 5) . GRK2 and 5 are emerging therapeutic targets for the treatment of cardiovascular disease .

Synthesis Analysis

The synthesis of this compound involves structural modification of parent benzoxazole scaffolds by introducing substituents on phenyl . This modification has displayed potent inhibitory activities toward GRK2 and 5 .Molecular Structure Analysis

The molecular structure of this compound is based on 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine . The structure includes a benzoxazole scaffold, a piperidin-4-yl group, and a pyrazol-4-yl pyridin-2-amine group .Scientific Research Applications

Antimicrobial Activity

Benzoxazole derivatives have been shown to possess antimicrobial properties. For example, certain compounds have demonstrated effectiveness against fungal species such as A. niger and C. albicans . It’s plausible that our compound could be researched for similar antimicrobial applications.

Antifungal Agents

Related research indicates that benzoxazole compounds can serve as potent antifungal agents . This suggests that our compound might be explored for use in treating fungal infections.

Anticancer Research

Some benzoxazole derivatives have been investigated for their potential anticancer properties . The compound could be studied for its efficacy in inhibiting cancer cell growth.

ALK Inhibition

Benzoxazole derivatives have been associated with the inhibition of Anaplastic Lymphoma Kinase (ALK), which is relevant in cancer treatment . This compound may be applicable in the design of new ALK inhibitors.

Tuberculosis Treatment

Compounds with a benzoxazole moiety have been synthesized and evaluated against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis . The compound could be a candidate for developing new treatments for tuberculosis.

Drug Design and Synthesis

The structural complexity of benzoxazole derivatives makes them interesting targets for drug design and synthesis studies . The compound could be used as a model for designing new therapeutic agents with improved efficacy.

Mechanism of Action

properties

IUPAC Name |

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-N'-(5-chloro-2-methoxyphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN4O4/c1-30-18-7-6-15(23)12-17(18)25-21(29)20(28)24-13-14-8-10-27(11-9-14)22-26-16-4-2-3-5-19(16)31-22/h2-7,12,14H,8-11,13H2,1H3,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGWMSRRTSECRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(5-chloro-2-methoxyphenyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

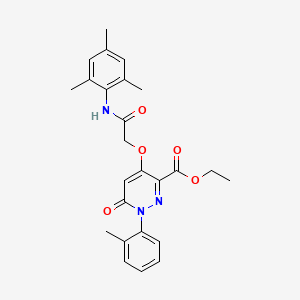

![2-(2,2-Difluoro-benzo[1,3]dioxol-5-YL)-ethylamine](/img/structure/B2977517.png)

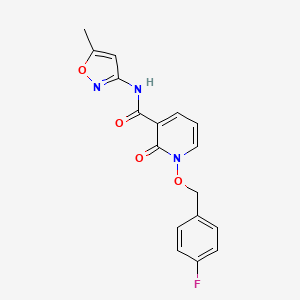

![2-{[2-oxo-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2977518.png)

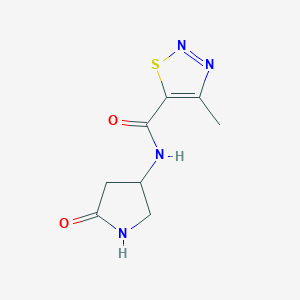

![6-Cyclopropyl-2-[1-(4-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2977520.png)

![(1H-indol-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2977521.png)

![1-[(2-Methoxyphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2977524.png)

![3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[(E)-naphthalen-1-ylmethylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B2977538.png)